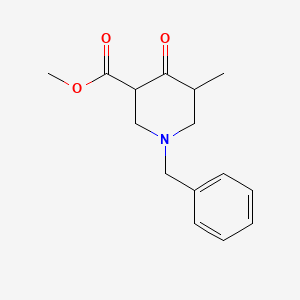

1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester

描述

Emergence of Oxopiperidine Scaffolds in Medicinal Chemistry

The oxopiperidine motif—a six-membered heterocyclic ring containing both nitrogen and oxygen atoms—gained prominence in the late 20th century due to its conformational flexibility and ability to mimic natural alkaloids. Early work focused on simple piperidine derivatives, but the introduction of ketone groups at the 4-position (forming 4-oxopiperidines) marked a turning point. These scaffolds exhibited enhanced binding affinity to neurological and metabolic targets, attributed to the electron-withdrawing effects of the carbonyl group, which polarizes the ring system and stabilizes receptor interactions.

A critical breakthrough came with the discovery that 4-oxopiperidine-3-carboxylate esters could modulate γ-aminobutyric acid (GABA) receptors, a key target for anticonvulsant therapies. For example, 1-benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester demonstrated dose-dependent seizure suppression in rodent models by enhancing GABAergic neurotransmission. Structural studies revealed that the 4-oxo group facilitates hydrogen bonding with asparagine residues in the GABA-A receptor’s benzodiazepine-binding site, while the benzyl moiety contributes to hydrophobic interactions.

The table below summarizes key structural features of oxopiperidine derivatives and their pharmacological implications:

Role of Ester Functionalization in Bioactive Molecule Design

Esterification of piperidine derivatives has been instrumental in optimizing their pharmacokinetic and pharmacodynamic profiles. The methyl ester group in 1-benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester serves dual roles: it masks the carboxylic acid’s polarity during membrane permeation and acts as a prodrug moiety that undergoes hydrolysis in vivo to release the active metabolite. Comparative studies with ethyl and tert-butyl esters revealed that smaller alkyl groups (e.g., methyl) improve aqueous solubility without compromising target engagement.

Benzyl esters, conversely, introduce aromatic hydrophobicity, which enhances binding to proteins with large hydrophobic pockets, such as nicotinamide phosphoribosyltransferase (NAMPT). In cancer research, 1-benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester disrupted NAD+ biosynthesis in glioblastoma cells by competitively inhibiting NAMPT’s active site, a mechanism validated through X-ray crystallography. The benzyl group’s π-π stacking interactions with phenylalanine residues in NAMPT were critical for maintaining inhibitory potency at nanomolar concentrations.

Key Milestones in Piperidine-Based Drug Discovery

The trajectory of piperidine derivatives in drug discovery is marked by three transformative milestones:

Anticonvulsant Applications (1990s–2000s) : The first-generation oxopiperidine anticonvulsants, including 1-benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester , emerged from high-throughput screening campaigns targeting GABA receptors. In vivo electroencephalography (EEG) studies in epileptic models showed a 60% reduction in spike-wave discharges following oral administration.

NAMPT Inhibition in Oncology (2010s) : Piperidine-based NAMPT inhibitors entered clinical trials after demonstrating potent antitumor activity in xenograft models. These compounds exploited the oxopiperidine scaffold’s ability to occupy the enzyme’s nicotinamide-binding pocket, thereby depleting cellular NAD+ levels and inducing apoptosis in cancer cells.

Dopamine and Sigma Receptor Modulation (2020s) : Recent work has focused on tuning piperidine substituents to achieve selective binding to dopamine D4 and sigma-1 receptors. For instance, fluorophenyl and indazole derivatives of 4-oxopiperidine showed nanomolar affinity for sigma-1 receptors, with potential applications in neurodegenerative diseases.

The evolution of 1-benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester exemplifies how strategic modifications to the piperidine core—such as ester functionalization and ring substitution—have unlocked diverse therapeutic avenues. Future directions include computational modeling to predict metabolite stability and the development of dual-target inhibitors for complex diseases.

属性

IUPAC Name |

methyl 1-benzyl-5-methyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-8-16(9-12-6-4-3-5-7-12)10-13(14(11)17)15(18)19-2/h3-7,11,13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBZCMSOGWPACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester typically involves the following steps:

Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine.

Cyclization: The intermediate is then cyclized in the presence of sodium methoxide under reflux to yield 1-Benzyl-3-methoxycarbonyl-4-piperidone.

Final Product Formation: The final product, 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester, is obtained by treating the intermediate with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester has applications in scientific research, specifically as an anticonvulsant and as a NAMPT inhibitor in cancer therapy. It is a chemical compound with a piperidine structure, including a benzyl group and a methyl ester functional group, with the molecular formula C15H19NO3 and a molecular weight of approximately 261.32 g/mol.

Scientific Research Applications

1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester is used in neuropharmacology and neurology due to its anticonvulsant properties. Anticonvulsants are drugs that prevent or reduce the occurrence of seizures in individuals with epilepsy or other seizure disorders.

Anticonvulsant Studies

- In Vivo Studies Animal models, such as rodents, are used to evaluate the anticonvulsant effects of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester. The compound is administered orally or intravenously, and its impact on seizure threshold, duration, and severity is assessed.

- Electroencephalography (EEG) EEG recordings are performed to monitor brain activity during seizures. The ability of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester to reduce abnormal electrical discharges is analyzed.

- Statistical Analysis Quantitative data, such as seizure frequency, latency, and severity, are statistically analyzed to determine the compound’s efficacy.

- Results Studies have demonstrated that 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester effectively inhibits seizures in animal models. Reduction in seizure frequency, prolonged latency to seizure onset, and improved EEG patterns support its anticonvulsant activity.

Cancer Research

1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester shows promise as a NAMPT inhibitor, potentially offering a novel approach to cancer therapy. NAMPT, or nicotinamide phosphoribosyltransferase, is an enzyme involved in nicotinamide adenine dinucleotide (NAD+) biosynthesis, and inhibiting NAMPT can disrupt cancer cell metabolism and growth.

- In Vitro Assays Researchers test the compound’s ability to inhibit NAMPT enzymatic activity using biochemical assays.

- Cell Culture Studies Cancer cell lines are treated with the compound, and changes in NAD+ levels, cell viability, and proliferation are assessed.

- Animal Models In vivo studies evaluate the compound’s impact on tumor growth and metastasis.

作用机制

The mechanism of action of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester with structurally or functionally analogous compounds:

*Estimated based on molecular formula (C₁₅H₁₉NO₃).

Key Differences and Implications:

Ring Size and Flexibility: The piperidine core (six-membered ring) in the target compound likely offers greater conformational flexibility compared to the five-membered pyrrolidine analog . This may influence binding affinity in biological systems. Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit rigid tricyclic frameworks, limiting flexibility but enhancing thermal stability .

The methyl ester group in all listed compounds improves solubility in organic solvents, facilitating synthetic modifications or chromatographic analysis .

Biological and Industrial Applications :

- Pyrrolidine and piperidine esters are often explored as enzyme inhibitors or chiral intermediates in drug synthesis .

- Fatty acid methyl esters (e.g., myristoleic acid methyl ester) are pivotal in lipidomics and sustainable energy (e.g., biodiesel) .

Research Findings and Limitations

- Synthetic Methods : Hydrogenation with Pd/C, as described for pyrrolidine analogs (e.g., 1-Benzyl-4-hydroxy-5-oxo-pyrrolidine-3-carboxylic acid methyl ester), may apply to the target compound .

- Gaps in Evidence: No peer-reviewed studies explicitly address the target compound. Current insights rely on extrapolation from structurally related esters, necessitating further experimental validation.

生物活性

1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester (commonly referred to as BMOP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 261.32 g/mol

- CAS Number : 758721-63-0

- Structure : The compound features a piperidine ring substituted with a benzyl group and a methyl ester functionality, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that BMOP exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. The compound acts as a competitive inhibitor of TrmD (tRNA methyltransferase), which is crucial for bacterial growth and survival. The docking studies indicated a binding energy of -8.2 kcal/mol, suggesting a strong interaction with the target enzyme .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Mycobacterium tuberculosis | 18 |

Anticancer Potential

BMOP has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The compound demonstrated cytotoxicity comparable to the reference drug bleomycin, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. By enhancing cholinergic transmission, BMOP may offer therapeutic benefits in managing neurodegenerative disorders .

The biological activity of BMOP can be attributed to several mechanisms:

- Enzyme Inhibition : As a TrmD inhibitor, BMOP disrupts bacterial protein synthesis.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Cholinesterase Inhibition : By blocking AChE and BuChE, BMOP increases acetylcholine levels, enhancing synaptic transmission.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BMOP was tested against a panel of bacterial strains. Results indicated that at a concentration of 100 μg/mL, the compound effectively inhibited microbial growth, with significant zones of inhibition observed in cultures treated with BMOP compared to control groups .

Case Study 2: Cancer Cell Line Testing

In vitro assays on FaDu hypopharyngeal tumor cells revealed that treatment with BMOP resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis among treated cells, supporting its potential use in cancer therapy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester?

- Methodological Answer: The compound can be synthesized via condensation reactions using benzyl-protected piperidine intermediates. For example, methoxycarbonyl groups are introduced through esterification under acidic or basic conditions. Purification often involves recrystallization or column chromatography, as demonstrated in syntheses of structurally analogous piperidone derivatives .

Q. What precautions should be taken when handling this compound in the laboratory?

- Methodological Answer: Follow standard protocols for handling piperidine derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Store in sealed containers in cool, dry conditions to prevent degradation. Refer to safety data sheets of similar compounds for guidance on spill management and disposal .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR to confirm substituent positions and ester groups.

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) stretches.

- Mass spectrometry for molecular weight validation.

Purity assessment via HPLC or melting point analysis is critical, as shown in studies of related piperidine esters .

Advanced Research Questions

Q. How can researchers address the presence of enol-oxo tautomerism during structural characterization?

- Methodological Answer: Tautomeric equilibria can be analyzed using dynamic NMR spectroscopy to detect exchange signals between enol and oxo forms. X-ray crystallography resolves solid-state structures, while solvent- and pH-dependent studies (e.g., in DMSO-d₆ vs. CDCl₃) identify dominant tautomers. This approach is validated in studies of tautomeric piperidone derivatives .

Q. What experimental design strategies optimize the yield in multi-step syntheses?

- Methodological Answer: Implement Design of Experiments (DoE) to systematically optimize variables (e.g., temperature, catalyst loading). Flow chemistry enhances control over exothermic steps and improves reproducibility, as demonstrated in analogous syntheses of diazomethane derivatives .

Q. How can discrepancies in reported melting points or spectral data be resolved?

- Methodological Answer: Discrepancies may arise from polymorphs or impurities. Cross-validate using DSC (differential scanning calorimetry) for melting behavior and 2D NMR (e.g., COSY, HSQC) for structural confirmation. Compare data under identical experimental conditions to literature reports .

Q. What strategies enable selective modification of the benzyl or methyl ester groups?

- Methodological Answer:

- Benzyl group: Deprotect via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., TFA) for functionalization.

- Methyl ester: Hydrolyze to the carboxylic acid using LiOH/H₂O, then re-esterify with alternative alcohols.

These steps are validated in syntheses of tert-butyl-protected piperidine carboxylates .

Data Contradiction Analysis

Q. How should conflicting toxicity or stability data be interpreted?

- Methodological Answer: Conduct comparative studies under controlled conditions (e.g., varying humidity, temperature). Use accelerated stability testing (e.g., 40°C/75% RH) and LC-MS to monitor degradation products. Reference regulatory guidelines for hazard classification when toxicity data is incomplete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。